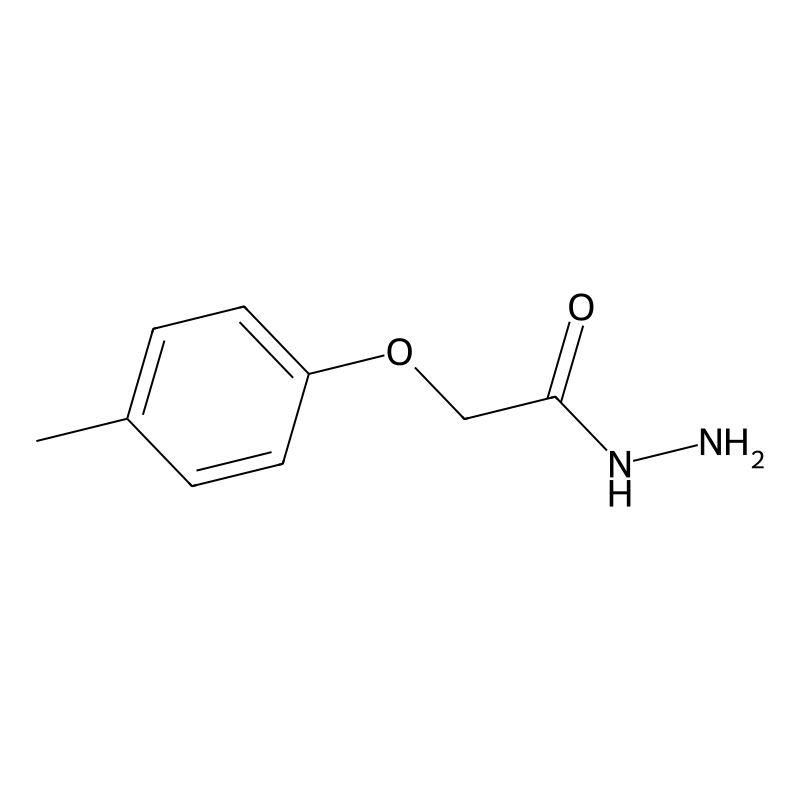

2-(4-Methylphenoxy)acetohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Crystal Structure Analysis

2-(4-Methylphenoxy)acetohydrazide is an organic compound synthesized for research purposes. A study published in the National Institutes of Health's PMC database details the synthesis process using hydrazinolysis of the corresponding ester with hydrazine hydrate []. The research also analyzed the crystal structure of the compound, revealing a planar arrangement of the acetohydrazide group and providing details on bond lengths and angles [].

Potential for Biological Activity

Hydrazides and their derivatives are known to possess various biological activities [, ]. The discovery of isonicotinic acid hydrazide (INH), a successful antituberculosis drug, fueled research into the therapeutic potential of hydrazides []. The diverse biological activities observed in hydrazides prompted the synthesis of 2-(4-Methylphenoxy)acetohydrazide to explore its potential applications []. However, further research is required to determine any specific biological properties of this particular compound.

2-(4-Methylphenoxy)acetohydrazide is an organic compound characterized by the molecular formula . It consists of an acetohydrazide functional group linked to a 4-methylphenoxy moiety. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry. The structure features a hydrazide group, which contributes to its reactivity and interaction with biological systems.

- As with most unknown compounds, it is advisable to handle 2-(4-Methylphenoxy)acetohydrazide with caution in a laboratory setting following standard safety protocols.

- Hydrazides can exhibit various hazards, including skin and eye irritation, respiratory issues upon inhalation, and potential genotoxicity (ability to damage DNA) [].

- Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity and properties .

- Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are often biologically active .

- Substitution Reactions: The phenoxy group can undergo electrophilic substitution, leading to various derivatives with modified properties .

Research indicates that 2-(4-Methylphenoxy)acetohydrazide exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacterial strains .

- Anticancer Activity: Preliminary investigations suggest potential anticancer effects, possibly through apoptosis induction in cancer cells .

- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, making it a candidate for further pharmacological studies .

The synthesis of 2-(4-Methylphenoxy)acetohydrazide typically involves the following steps:

- Starting Materials: Methyl (4-methylphenyl)acetate is commonly used as a starting material.

- Reaction with Hydrazine: A solution of the ester is treated with hydrazine hydrate under reflux conditions, facilitating the formation of the hydrazide .

- Purification: The product is usually purified through recrystallization or chromatography to obtain the desired compound in high purity .

2-(4-Methylphenoxy)acetohydrazide finds applications in various fields:

- Pharmaceuticals: Due to its biological activities, it is explored as a lead compound for drug development against infections and cancer.

- Chemical Research: It serves as an intermediate in organic synthesis and the development of new chemical entities.

- Agricultural Chemistry: Potential applications in agrochemicals for pest control are being investigated due to its antimicrobial properties .

Interaction studies of 2-(4-Methylphenoxy)acetohydrazide focus on its binding affinity and mechanism of action with biological targets. Research indicates that it may interact with specific enzymes or receptors involved in inflammation and cell proliferation, suggesting pathways for therapeutic intervention. Further studies are required to elucidate these interactions fully and their implications for drug design.

Several compounds share structural similarities with 2-(4-Methylphenoxy)acetohydrazide. Here are some notable examples:

Uniqueness

The uniqueness of 2-(4-Methylphenoxy)acetohydrazide lies in its specific combination of functional groups and structural features that contribute to its distinct biological activities. Its balance between hydrophobicity and reactivity makes it a versatile candidate for further research in medicinal chemistry compared to other similar compounds.